(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 436093-36-6
VCID: VC4401518
InChI: InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone

CAS No.: 436093-36-6

Cat. No.: VC4401518

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29

* For research use only. Not for human or veterinary use.

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone - 436093-36-6

Specification

CAS No. 436093-36-6
Molecular Formula C12H11NO2S
Molecular Weight 233.29
IUPAC Name (2-aminothiophen-3-yl)-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3
Standard InChI Key RPZLQCNOOFNYNF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with an amine group (-NH2_2) and at the 3-position with a methoxyphenyl ketone group. The 4-methoxyphenyl substituent introduces electron-donating properties via the methoxy (-OCH3_3) group, influencing the compound’s electronic configuration and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.436093-36-6
Molecular FormulaC12H11NO2S\text{C}_{12}\text{H}_{11}\text{NO}_{2}\text{S}
Molecular Weight233.29 g/mol
IUPAC Name(2-Aminothiophen-3-yl)-(4-methoxyphenyl)methanone
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N
InChI KeyRPZLQCNOOFNYNF-UHFFFAOYSA-N

The standard InChI (International Chemical Identifier) further confirms its connectivity:
InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3\text{InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3} .

Synthesis and Manufacturing

Traditional Synthesis Routes

While no explicit protocol for this compound is documented, analogous 2-aminothiophene derivatives are typically synthesized via the Gewald reaction, a multicomponent condensation involving ketones, cyanoacetates, and elemental sulfur . For example, the synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(4-methoxyphenyl)methanone (a structural analog) involves refluxing 3-oxopropanenitrile, cyclohexanone, sulfur, and morpholine in ethanol, followed by purification via recrystallization .

Microwave-Assisted Synthesis

Recent advancements highlight microwave irradiation as a efficient method for synthesizing thiophene derivatives. A study by Gill et al. (2016) demonstrated that microwave-assisted reactions reduce reaction times from hours to minutes while improving yields . For instance, (2-amino-4,5-dimethylthiophen-3-yl)(4-methoxyphenyl)methanone was synthesized in a CEM-Discover monomode microwave apparatus at 300 W, achieving completion in 15 minutes compared to 10–15 hours under traditional reflux .

Table 2: Comparative Synthesis Conditions

ParameterTraditional MethodMicrowave Method
Reaction Time10–15 hours15 minutes
TemperatureReflux (~78°C)100–120°C
Yield60–70%85–90%
Energy ConsumptionHighLow

This method’s efficiency suggests its applicability to synthesizing (2-aminothiophen-3-YL)(4-methoxyphenyl)methanone, though experimental validation is needed .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretching (~3240 cm1^{-1}), C=O stretching (~1660 cm1^{-1}), and aromatic C-H bending (~1230 cm1^{-1}) .

  • NMR: 1H^1\text{H}-NMR of similar compounds shows signals for methoxy protons (~3.8 ppm), aromatic protons (6.8–8.0 ppm), and amine protons (~7.4 ppm) .

Research Findings and Hypothesized Applications

Biological Activity

While direct studies are lacking, structurally related 2-aminothiophenes exhibit antiproliferative, antimicrobial, and anti-inflammatory activities . For example, (2-amino-4,5-dimethylthiophen-3-yl)(4-nitrophenyl)methanone demonstrated potent cytotoxicity against cancer cell lines (IC50_{50} = 2.1–4.3 µM) . The 4-methoxyphenyl group may enhance membrane permeability, potentially increasing bioavailability.

Material Science Applications

Thiophene derivatives are explored in organic electronics due to their conjugated π-systems. The amine and ketone functionalities in this compound could facilitate coordination with metal ions, making it a candidate for sensors or catalysts.

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion.

  • Toxicity: Safety profiles remain unstudied.

Research Opportunities

  • Synthesis Optimization: Scale-up using microwave or flow chemistry.

  • Biological Screening: Evaluate anticancer, antimicrobial, and antioxidant potential.

  • Computational Modeling: Predict reactivity and drug-likeness via DFT or molecular docking.

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